N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]indolizine-2-carboxamide

Catalog No.
S7466860
CAS No.
M.F
C20H22N4O
M. Wt
334.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]indolizine...

Product Name

N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]indolizine-2-carboxamide

IUPAC Name

N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]indolizine-2-carboxamide

Molecular Formula

C20H22N4O

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C20H22N4O/c25-20(17-13-19-3-1-2-10-24(19)15-17)22-18-6-11-23(12-7-18)14-16-4-8-21-9-5-16/h1-5,8-10,13,15,18H,6-7,11-12,14H2,(H,22,25)

InChI Key

YWIKDZWBWMDDQK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)C2=CN3C=CC=CC3=C2)CC4=CC=NC=C4
N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]indolizine-2-carboxamide is a chemical compound that belongs to the family of indolizine derivatives. It has the molecular formula C25H28N4O and a molecular weight of 412.529 g/mol. This compound has been synthesized and characterized by several researchers due to its potential applications in various fields, including medicinal chemistry, organic chemistry, and material science.
N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]indolizine-2-carboxamide is a pale-yellow colored crystal with a melting point of 280-282 °C. It is poorly soluble in water but soluble in organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). This compound has a high boiling point of 643.9 °C and a flashpoint of 343.3 °C.
The synthesis of N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]indolizine-2-carboxamide involves the reaction of 4-(benzylamino)pyridine with 1-(4-bromo-phenyl)-4-piperidinol, followed by treatment with 1H-indolizine-2-carboxylic acid chloride. The reaction is carried out in the presence of a base such as potassium carbonate and a catalyst such as palladium on carbon. The product is then purified through crystallization, chromatography, or recrystallization techniques.
The characterization of N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]indolizine-2-carboxamide is achieved through various techniques, including nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, infrared spectroscopy, and mass spectrometry. These techniques help in determining the molecular structure, purity, and properties of this chemical compound.
The analysis of N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]indolizine-2-carboxamide is essential in understanding its various physical and chemical properties. Various techniques can be used to analyze this compound, including UV-Vis spectroscopy, fluorescence spectroscopy, electrochemical analysis, and chromatography. These techniques enable researchers to determine the optical, electrochemical, and chromatographic properties of this compound.
N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]indolizine-2-carboxamide has been extensively studied for its potential biological properties, including its anticancer and anti-inflammatory activities. Several studies have shown that this compound exhibits potent cytotoxicity against various cancer cell lines, including breast cancer, colon cancer, and pancreatic cancer. Additionally, this compound has been shown to possess anti-inflammatory and antioxidant activities, making it a potential therapeutic agent for various inflammatory diseases.
The toxicity and safety of N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]indolizine-2-carboxamide in scientific experiments are crucial in ensuring the safety of researchers and the environment. Various toxicity studies have been conducted to evaluate the acute and chronic toxicity of this compound. These studies indicate that this compound has low toxicity and is safe for use in scientific experiments.
N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]indolizine-2-carboxamide has potential applications in various fields of research and industry, including medicinal chemistry, organic chemistry, and material science. In medicinal chemistry, this compound can be used as a lead compound in the development of new anticancer and anti-inflammatory agents. In organic chemistry, it can be used as a starting material for the synthesis of other indolizine derivatives. In material science, it can be used in the development of new optical and electrochemical sensors.
Several researchers have synthesized and characterized N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]indolizine-2-carboxamide and evaluated its various properties. However, there is still a need for further research to fully understand its potential applications in various fields. Additionally, more studies are needed to evaluate its toxicity and safety in different scientific experiments.
N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]indolizine-2-carboxamide has potential implications in various fields of research and industry. In medicinal chemistry, its anticancer and anti-inflammatory activities could lead to the development of new therapeutic agents. In organic chemistry, it can be used as a building block for the synthesis of other indolizine derivatives. In material science, it has potential applications in the development of new optical and electrochemical sensors. Moreover, it could be used in the development of new drugs and diagnostic agents.
Despite the potential applications of N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]indolizine-2-carboxamide, some limitations need to be addressed. Further research is needed to fully understand its biological properties and potential toxicity in vivo. Additionally, the synthesis of this compound is challenging and requires expensive reagents and equipment. In future research, the focus could be on developing more efficient synthesis routes, evaluating its efficacy in in vivo models, and developing new technologies for its application in various fields.
In conclusion, N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]indolizine-2-carboxamide is a chemical compound that has gained much attention in various fields of research and industry due to its unique characteristics and potential applications. This paper provides a detailed analysis of the various aspects of this compound, including its definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity, safety in scientific experiments, potential implications in various fields of research and industry, limitations, and future directions. As further research is conducted, it is expected that N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]indolizine-2-carboxamide will play an increasingly important role in various fields of research and industry.

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

334.17936134 g/mol

Monoisotopic Mass

334.17936134 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-27-2023

Explore Compound Types